molecular formula C14H16F2O3 B1325287 8-(2,6-Difluorophenyl)-8-oxooctanoic acid CAS No. 898766-52-4

8-(2,6-Difluorophenyl)-8-oxooctanoic acid

Cat. No.: B1325287
CAS No.: 898766-52-4
M. Wt: 270.27 g/mol
InChI Key: HONVCDHOINANQZ-UHFFFAOYSA-N
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Description

8-(2,6-Difluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid typically involves the reaction of 2,6-difluorobenzene with octanoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2,6-difluorobenzene is reacted with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the oxo group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

8-(2,6-Difluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the oxooctanoic acid chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorobenzoyl chloride
  • 2,6-Difluorophenylpropanoic acid

Comparison: 8-(2,6-Difluorophenyl)-8-oxooctanoic acid is unique due to the presence of both the difluorophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may offer enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-(2,6-difluorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONVCDHOINANQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645340
Record name 8-(2,6-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-52-4
Record name 8-(2,6-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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